1-(2-Carboxyphenyl)-2-chloropropan-1-one
CAS No.:
Cat. No.: VC18820038
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO3 |
|---|---|
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 2-(2-chloropropanoyl)benzoic acid |
| Standard InChI | InChI=1S/C10H9ClO3/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | DPPYWOCUSIVIJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1C(=O)O)Cl |
Introduction
1-(2-Carboxyphenyl)-2-chloropropan-1-one is an organic compound classified as a halogenated ketone, specifically an α-chloro ketone. Its molecular formula is , and it has a molecular weight of approximately 212.63 g/mol. The compound features a chlorinated propanone backbone attached to a phenyl ring with a carboxylic acid functional group, which contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
Structural Characteristics
The molecular structure of 1-(2-Carboxyphenyl)-2-chloropropan-1-one can be described as follows:
-
Core Functional Groups:
-
A carboxylic acid group (-COOH) attached to the phenyl ring.
-
A chlorine atom attached to the α-carbon of the propanone moiety.
-
-
Reactivity:
-
The carbonyl group and chlorine atom make the compound electrophilic, enabling nucleophilic substitution reactions.
-
The carboxylic acid group allows hydrogen bonding, influencing its solubility and interaction with biological systems.
-
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.63 g/mol |
| Functional Groups | Carboxylic acid, Chlorine, Ketone |
| Chemical Classification | α-Chloro ketone |
Synthesis of 1-(2-Carboxyphenyl)-2-chloropropan-1-one
The synthesis of this compound typically involves the reaction between 2-chloropropanone and 2-carboxybenzoic acid under controlled conditions. Catalysts are often used to enhance yield and purity. The process can be summarized as follows:
-
Reactants:
-
2-Chloropropanone.
-
2-Carboxybenzoic acid.
-
-
Reaction Conditions:
-
Controlled temperature and pressure.
-
Catalysts such as acids or bases may be employed.
-
-
Industrial Applications:
-
Continuous flow reactors are often used for large-scale production to ensure consistency and efficiency.
-
Chemical Reactivity
The reactivity of 1-(2-Carboxyphenyl)-2-chloropropan-1-one is largely dictated by its functional groups:
-
Nucleophilic Substitution:
-
The chlorine atom on the α-carbon is highly reactive toward nucleophiles, allowing substitution reactions.
-
-
Hydrogen Bonding:
-
The carboxylic acid group enables interactions with other molecules via hydrogen bonding.
-
-
Biological Activity:
-
The compound’s structure suggests potential enzyme inhibition or receptor binding, leading to antimicrobial or anticancer properties.
-
Applications
This compound has significant applications in various fields:
-
Organic Synthesis:
-
Serves as an intermediate in the production of more complex molecules.
-
-
Medicinal Chemistry:
-
Potential for developing pharmaceutical agents due to its structural features that mimic biologically active molecules.
-
-
Biological Research:
-
Studied for its enzyme-inhibitory activities and possible therapeutic effects.
-
Similar Compounds
Several compounds share structural similarities with 1-(2-Carboxyphenyl)-2-chloropropan-1-one, highlighting its unique reactivity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Chloroacetophenone | α-Chloro ketone | Used as an intermediate in organic synthesis. |
| 4-Chloro-3-methylphenol | Phenolic compound | Exhibits antimicrobial properties. |
| 4-Chloro-3-nitrobenzoic acid | Nitrobenzoic acid | Utilized in dye synthesis and pharmaceuticals. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume